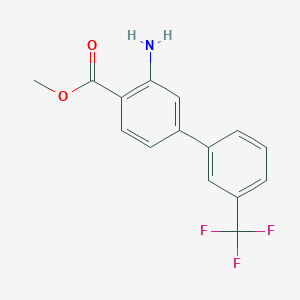
3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is a chemical compound characterized by its biphenyl structure with a trifluoromethyl group and a carboxylic acid ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl precursor. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, and is performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch reactors. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carboxylic acid ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, and the reaction is typically carried out in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Ester derivatives or amide derivatives
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound can be used as a probe to study biological systems. Its fluorescence properties can be exploited to visualize cellular processes and interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industry, the compound can be used as an intermediate in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the target and the desired outcome.
類似化合物との比較
3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid
3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester
3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid butyl ester
Uniqueness: 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and solubility compared to other similar compounds. This can make it more suitable for certain applications, such as drug delivery or material synthesis.
特性
IUPAC Name |
methyl 2-amino-4-[3-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVNGWSLYHDKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromobenzo[e][1,3]benzothiazol-2-amine](/img/structure/B7900996.png)
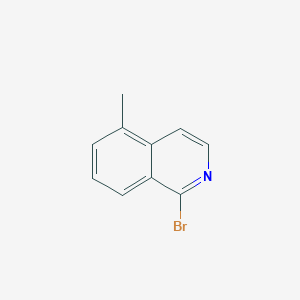
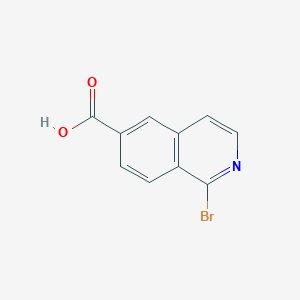
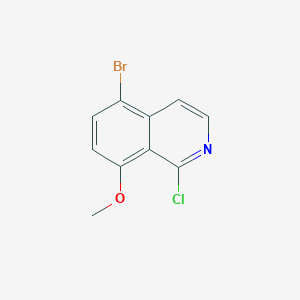
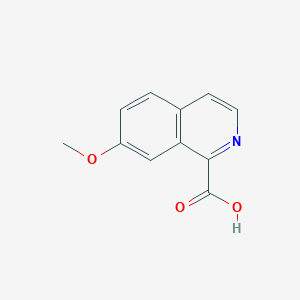
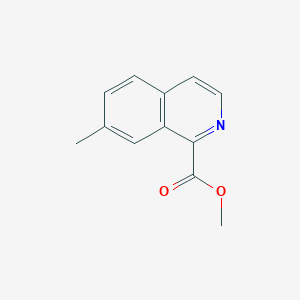
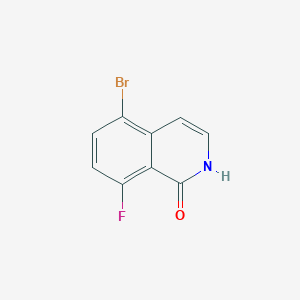
![Methyl 3-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7901041.png)
![Methyl 3-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7901049.png)
![Methyl 3-amino-3'-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7901051.png)
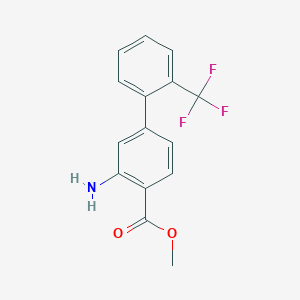
![Methyl 4-amino-4'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901064.png)
![Methyl 4-amino-3'-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901075.png)
![Methyl 4-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901080.png)
